molecular formula C13H10BrClO B1374109 1-Bromo-4-(4-chlorophenoxymethyl)benzene CAS No. 884162-71-4

1-Bromo-4-(4-chlorophenoxymethyl)benzene

Cat. No.: B1374109
CAS No.: 884162-71-4
M. Wt: 297.57 g/mol
InChI Key: HDEJQIWGILOCQR-UHFFFAOYSA-N
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Description

“1-Bromo-4-(4-chlorophenoxymethyl)benzene” is a chemical compound with the molecular formula C13H10BrClO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H10BrClO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 297.58 .

Scientific Research Applications

Synthesis and Fluorescence Properties

1-Bromo-4-(4-chlorophenoxymethyl)benzene has been utilized in the synthesis of fluorescence compounds. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, was synthesized using a Wittig-Horner reaction and exhibited significant photoluminescence properties, both in solution and solid state, demonstrating potential in fluorescence applications (Liang Zuo-qi, 2015).

Role in Graphene Nanoribbons Synthesis

This compound has been recognized as a precursor for the synthesis of graphene nanoribbons. The synthesis, characterization, and density functional theory (DFT) study of 1-bromo-4-(3,7-dimethyloctyl)benzene, a similar compound, supports its potential in creating planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).

Development of CCR5 Antagonists

Several studies have focused on the synthesis of novel CCR5 antagonists using derivatives of this compound. These antagonists have shown bioactivity, suggesting their potential in therapeutic applications (Cheng De-ju, 2015), (H. Bi, 2015).

Electrosynthesis of Organic Compounds

The compound has been involved in the electrosynthesis of various organic compounds. For instance, ethynylferrocene compounds of 1,3,5-tribromobenzene have been synthesized and characterized, showing significant electrochemical properties (Fink et al., 1997).

Halogenation and Activation Reactions

It plays a role in halogenation and activation reactions. For example, 1,2-bis(trimethylsilyl)benzenes, starting from compounds including 1-bromo-4-chlorobenzene, are key in synthesizing benzyne precursors and catalysts (Reus et al., 2012).

Structural and Chemical Analysis

The compound has been used in studies involving crystal structure determination and computational chemistry. This includes analyzing interactions like C–H···Br and C–Br···π, contributing to a deeper understanding of molecular structures and interactions (Jotani et al., 2019).

Safety and Hazards

While specific safety and hazard information for “1-Bromo-4-(4-chlorophenoxymethyl)benzene” is not available, it’s generally recommended to handle chemical compounds with care, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Properties

IUPAC Name

1-bromo-4-[(4-chlorophenoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEJQIWGILOCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716849
Record name 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884162-71-4
Record name 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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